REACTION_SMILES
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[CH:1]12[CH2:2][CH:3]=[C:4]3[CH2:5][CH:6]([OH:7])[CH2:8][CH2:9][C:10]3([CH3:11])[CH:12]1[CH2:13][CH2:14][C:15]1([CH3:16])[C:17](=[O:18])[CH2:19][CH2:20][CH:21]21.[CH:23](=[O:24])[OH:25].[OH2:22]>>[CH:1]12[CH2:2][CH:3]=[C:4]3[CH2:5][CH:6]([O:7][CH:23]=[O:24])[CH2:8][CH2:9][C:10]3([CH3:11])[CH:12]1[CH2:13][CH2:14][C:15]1([CH3:16])[C:17](=[O:18])[CH2:19][CH2:20][CH:21]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC12CCC3C(CC=C4CC(O)CCC43C)C1CCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC12CCC3C(CC=C4CC(OC=O)CCC43C)C1CCC2=O
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Type
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product
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Smiles
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CC12CCC3C(CC=C4CC(OC=O)CCC43C)C1CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |